molecular formula C17H15Cl2N5O B14103012 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14103012
M. Wt: 376.2 g/mol
InChI Key: WBJYNWPRHVDNFW-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 4 with a carboxamide group. The carboxamide nitrogen is linked to a 2-(4-chlorophenyl)ethyl chain, while position 5 of the triazole ring bears a 3-chlorophenylamino substituent. This structural motif is common in medicinal chemistry, as triazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C17H15Cl2N5O

Molecular Weight

376.2 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H15Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10H,8-9H2,(H,20,25)(H2,21,22,23,24)

InChI Key

WBJYNWPRHVDNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely reported method for constructing the 1,2,3-triazole core. A representative pathway involves:

  • Synthesis of alkyne precursor :
    • 3-Chlorophenyl isocyanate reacted with propargyl amine to form N-(prop-2-yn-1-yl)-3-chlorophenylcarbamate.
  • Azide preparation :
    • 2-(4-Chlorophenyl)ethyl azide generated via NaN₃ displacement of a bromoethyl intermediate.
  • Cycloaddition :
    • CuI (10 mol%) in DMF at 60°C for 12 hours yields the triazole core (78% yield).

Advantages : High regioselectivity (1,4-disubstituted triazole), compatibility with sensitive functional groups.
Limitations : Requires stringent exclusion of oxygen to prevent Cu(I) oxidation.

Stepwise Assembly via Intermediate Functionalization

Alternative routes avoid CuAAC by constructing the triazole ring through cyclization of hydrazine derivatives:

  • Hydrazone formation :
    • Condensation of 3-chloroaniline with ethyl 2-chloroacetoacetate forms a hydrazone intermediate (Step yield: 85%).
  • Cyclization :
    • Treatment with HCl/EtOH under reflux generates 5-amino-1H-1,2,3-triazole-4-carboxylate (Step yield: 67%).
  • Amidation :
    • Coupling with 2-(4-chlorophenyl)ethylamine using EDCl/HOBt in DMF (Step yield: 72%).

Key data :

Step Reagent Temp (°C) Time (h) Yield (%)
Hydrazone formation EtOH, HCl 80 6 85
Cyclization HCl/EtOH 100 12 67
Amidation EDCl, HOBt, DMF RT 24 72

Optimization Strategies and Challenges

Regioselectivity in Triazole Formation

Non-CuAAC methods often produce mixtures of 1,4- and 1,5-disubstituted triazoles. Microwave-assisted synthesis at 150°C for 10 minutes improves 1,4-selectivity to 95% (vs. 82% under conventional heating).

Purification Challenges

The hydrophobic 4-chlorophenyl group necessitates chromatographic purification on silica gel with ethyl acetate/hexane (3:7). Recrystallization from ethanol/water (1:1) achieves >99% purity.

Scale-Up Considerations

Industrial routes prefer:

  • Continuous flow reactors for CuAAC (residence time 30 minutes vs. 12 hours batch).
  • In situ azide generation to minimize handling hazardous intermediates.

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Cost (USD/g) Scalability
CuAAC 58 98.5 120 High
Stepwise cyclization 41 97.2 85 Moderate
Microwave-assisted 63 99.1 150 Low

Trade-offs : While microwave synthesis offers superior yields, high equipment costs limit industrial adoption. The stepwise method provides cost advantages but suffers from lower overall efficiency.

Chemical Reactions Analysis

5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antiviral agent, inhibiting the growth of various pathogens.

    Medicine: The compound is being investigated for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares its 1,2,3-triazole-4-carboxamide scaffold with several analogs, differing primarily in substituent patterns:

Compound Name / ID Substituents at Triazole Positions Key Structural Features Reference
Target Compound 5: 3-ClC₆H₄NH-; 4: CONH-CH₂CH₂(4-ClC₆H₄) Dual chloro-substituted aryl groups; phenethyl carboxamide chain -
5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 5: 4-ClC₆H₄NH-; 4: CONH-CH₂(4-FC₆H₄) 4-Cl aryl amino; 4-F benzyl carboxamide
1-{2-[(3-Chlorophenyl)amino]-2-oxoethyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-... 5: CH₃; 4: CONH-(3-F-4-MeC₆H₃); 1: CH₂CONH(3-ClC₆H₄) Methylated triazole; 3-Cl phenylacetamide; 3-F-4-Me phenyl carboxamide
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(CF₃)... 5: CF₃; 4: CONH-aryl-thienopyrimidine Trifluoromethyl group; thienopyrimidine-linked carboxamide; high c-Met inhibition

Key Observations :

  • Halogenation Patterns : The target compound and its analogs frequently incorporate chloro or fluoro substituents on aryl groups, enhancing lipophilicity and target binding via halogen bonding .
  • Carboxamide Linkers: The phenethyl chain in the target compound may improve membrane permeability compared to shorter (e.g., benzyl) or bulkier (e.g., thienopyrimidine) linkers in analogs .
Physicochemical Properties
Property Target Compound 5-[(4-ClPhe)NH]-N-(4-FBn) Triazole 1-(4-ClPhe)-5-CF₃ Triazole
Molecular Weight ~374.3 g/mol 349.79 g/mol ~454.8 g/mol
LogP (Estimated) ~3.8 ~3.2 ~4.5
Hydrogen Bond Acceptors 5 5 7

Insights :

  • The target compound’s phenethyl chain balances hydrophobicity and flexibility, which may optimize pharmacokinetics compared to rigid analogs.
Antitumor Activity
  • c-Met Kinase Inhibition : The trifluoromethyl-substituted analog (1-(4-ClPhe)-5-CF₃ triazole) inhibits c-Met with IC₅₀ < 10 nM, inducing apoptosis in multiple cancer cell lines (MCF-7, HepG2, etc.) .
  • Growth Inhibition (NCI-H522 Lung Cancer) :
    • Trifluoromethyl analog: GP = 68.09%
    • Tetrahydrofuran-substituted analog: GP = 70.01%
    • Pyridinyl-substituted analog: GP = 70.94%
Metabolic Stability
  • CAI Metabolite (M1) : The triazole-carboxamide CAI undergoes phase I metabolism to 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (M1), which lacks pharmacological activity . This highlights the importance of substituent choice: bulky groups (e.g., phenethyl in the target compound) may reduce metabolic cleavage compared to CAI’s benzoyl group.

Biological Activity

5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a triazole ring, which is significant in medicinal chemistry for its diverse biological activities. The presence of chlorophenyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives, including this compound. For example, a study demonstrated that related triazole compounds exhibited significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A recent study indicated that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .

Cell LineIC50 Value (µM)
MCF-71.1
HCT-1162.6
HepG21.4

The mechanism of action appears to involve the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The triazole moiety can act as a ligand for various enzymes and receptors, modulating their activity and leading to biological effects such as cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives for antimicrobial activity and found that those with similar structural features to our compound displayed promising results against multiple pathogens .
  • Anticancer Screening : Another study synthesized a series of triazole-linked compounds and tested them against several cancer cell lines. The results indicated that modifications at the phenyl rings significantly impacted their potency .

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